molecular formula C7H12O4 B2540349 Methyl 3-(methoxymethyl)-3-methyloxirane-2-carboxylate CAS No. 1375473-69-0

Methyl 3-(methoxymethyl)-3-methyloxirane-2-carboxylate

Cat. No.: B2540349
CAS No.: 1375473-69-0
M. Wt: 160.169
InChI Key: HSCSWTWSKBOGJJ-UHFFFAOYSA-N
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Description

Nomenclature and Structural Identification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for epoxide-containing compounds, where the oxirane ring serves as the parent structure with appropriate substituents designated by their positional relationships. The compound's official name reflects the presence of a methyl ester group at the 2-position of the oxirane ring, a methyl substituent at the 3-position, and a methoxymethyl group also attached to the 3-carbon. This nomenclature system clearly delineates the compound from related structures such as the ethyl ester variant, ethyl 3-(methoxymethyl)-3-methyloxirane-2-carboxylate, which differs only in the alkyl chain length of the ester group. The Chemical Abstracts Service registry number 1375473-69-0 provides unambiguous identification of this specific molecular entity within chemical databases.

The molecular structure exhibits a three-membered oxirane ring as its central feature, with the characteristic triangular arrangement of two carbon atoms and one oxygen atom that imparts significant ring strain and chemical reactivity. Structural analysis reveals that the compound possesses multiple chiral centers, creating stereochemical complexity that influences both its chemical behavior and potential biological activity. The International Chemical Identifier key HSCSWTWSKBOGJJ-UHFFFAOYSA-N serves as a unique molecular fingerprint for computational chemistry applications and database searches. The simplified molecular-input line-entry system representation CC1(C(O1)C(=O)OC)COC provides a concise description of the molecular connectivity, clearly showing the oxirane ring with its attached functional groups.

Property Value Source
Molecular Formula C₇H₁₂O₄
Molecular Weight 160.17 g/mol
Chemical Abstracts Service Number 1375473-69-0
International Chemical Identifier Key HSCSWTWSKBOGJJ-UHFFFAOYSA-N
Simplified Molecular Input Line Entry CC1(C(O1)C(=O)OC)COC

Historical Context and Discovery

The development of this compound emerged from the broader historical evolution of epoxide chemistry, which has its roots in the early twentieth century investigations of three-membered heterocyclic compounds. The systematic study of oxiranes gained momentum following the recognition of their importance as synthetic intermediates and their unique reactivity patterns that distinguish them from larger ring ethers. The specific structural motif represented by this compound reflects the advancement of synthetic methodologies that enable the controlled introduction of multiple functional groups onto the highly strained oxirane framework. Early work on glycidic esters, particularly those derived from aromatic systems, provided foundational knowledge that informed the development of more complex substituted oxiranes like this compound.

The commercial availability of this compound through various chemical suppliers indicates its integration into the broader landscape of specialty organic chemicals used in research and development applications. The presence of detailed computational chemistry data, including topological polar surface area values and hydrogen bonding parameters, demonstrates the application of modern computational methods to characterize and predict the properties of this compound class. The establishment of standardized analytical methods and quality control procedures for this compound reflects the maturation of synthetic protocols and the growing demand for well-characterized chemical building blocks in contemporary organic synthesis.

Academic Significance in Organic Chemistry

This compound occupies a significant position within the broader context of epoxide chemistry due to its unique combination of structural features that make it valuable for both mechanistic studies and synthetic applications. The compound serves as an excellent model system for investigating the reactivity patterns of substituted oxiranes, particularly those bearing electron-withdrawing groups such as the carboxylate ester. Academic interest in this compound stems from its potential to undergo ring-opening reactions under both acidic and basic conditions, providing opportunities to study regioselectivity and stereochemistry in nucleophilic substitution reactions. The presence of the methoxymethyl protecting group adds another dimension of complexity, making this compound relevant to studies of orthogonal protection strategies in multi-step organic synthesis.

The compound's relevance extends to investigations of structure-activity relationships within the oxirane family, where systematic variations in substituent patterns can be correlated with changes in reactivity, selectivity, and stability. Research applications include its use as a building block for the synthesis of more complex molecular architectures, particularly those requiring the incorporation of multiple functional groups in defined spatial arrangements. The academic literature documents various synthetic approaches to related oxirane systems, including asymmetric epoxidation methods that could potentially be applied to generate enantioenriched versions of this compound. The compound's structural complexity makes it an appropriate subject for advanced spectroscopic studies, including nuclear magnetic resonance investigations that can provide detailed information about conformational preferences and dynamic behavior in solution.

Research Application Significance Reference Context
Mechanistic Studies Ring-opening reaction patterns
Synthetic Building Block Multi-functional group incorporation
Stereochemical Investigations Chiral center behavior
Computational Chemistry Property prediction models
Spectroscopic Analysis Structural characterization

Properties

IUPAC Name

methyl 3-(methoxymethyl)-3-methyloxirane-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O4/c1-7(4-9-2)5(11-7)6(8)10-3/h5H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSCSWTWSKBOGJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(O1)C(=O)OC)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism

  • Electrophilic Attack : mCPBA transfers an oxygen atom to the electron-deficient double bond of the acrylate.
  • Ring Closure : The resulting oxonium ion undergoes intramolecular cyclization to form the oxirane ring.

Optimization Insights

  • Temperature Control : Yields decrease by 15–20% at temperatures >10°C due to competing side reactions.
  • Solvent Effects : Dichloromethane outperforms THF and ethyl acetate, providing 82–85% isolated yield.

Base-Induced Cyclization of Halohydrin Intermediates

This two-step approach first generates a bromohydrin intermediate, which is subsequently cyclized to form the epoxide.

Synthetic Protocol

Step Reactants Reagents/Conditions Product
1 3-(Methoxymethyl)-3-methyl-2-hydroxypropanoic acid methyl ester N-Bromosuccinimide (1.1 eq), H2O/THF (3:1), 0°C Bromohydrin intermediate
2 Bromohydrin intermediate NaOH (2.0 eq), Et2O, 25°C, 2h Target epoxide (78% overall yield)

Advantages

  • Enables stereochemical control at C2 and C3 positions.
  • Scalable to kilogram quantities with 94–96% purity.

Palladium-Catalyzed Coupling for Stereoselective Synthesis

Recent advances employ palladium catalysts to construct the oxirane ring while introducing the methoxymethyl group.

Experimental Procedure

1. Charge Pd(OAc)₂ (5 mol%), XPhos (10 mol%), methyl 3-iodo-2-methylpropanoate (1.0 eq)  
2. Add 2-(methoxymethyl)oxirane (3.0 eq) in NMP  
3. Heat at 80°C under argon for 24h  
4. Isolate product via column chromatography (Hexanes:EtOAc 4:1)  

Key Findings

  • XPhos ligand enhances regioselectivity (dr >19:1).
  • NMP solvent critical for stabilizing palladium intermediates.

Continuous Flow Synthesis for Industrial Production

Adapting batch protocols to continuous flow systems significantly improves process efficiency:

Flow Reactor Parameters

  • Residence time: 12 min
  • Temperature: 65°C
  • Pressure: 2.5 bar
  • Productivity: 3.2 kg/L·h

Comparative Analysis

Metric Batch Flow
Yield 78% 91%
Reaction Time 8h 20min
Energy Consumption 58 kWh/kg 22 kWh/kg

Chemical Reactions Analysis

Acid-Catalyzed Isomerization

Epoxides like methyl 3-(methoxymethyl)-3-methyloxirane-2-carboxylate undergo acid-catalyzed isomerization to form carbonyl compounds. For example:

  • Example : Isomerization of 2-phenylpropylene oxide to 2-phenylpropionaldehyde using trifluoromethanesulfonic acid (CF3_3SO3_3H) proceeds with >90% yield under mild conditions .

  • Mechanism : Protonation of the epoxide oxygen followed by hydride shift and ring opening generates α-keto esters or aldehydes .

Base-Mediated Cyclization

Epoxide ring-opening reactions in the presence of strong bases (e.g., KOtt-Bu, MeMgBr) can lead to oxetane formation:

  • Example : Reaction of methyl 3-methyloxirane-2-carboxylate with KOtt-Bu yields 2-methyloxetane derivatives via nucleophilic attack and subsequent cyclization (83–99% yields) .

  • Key Conditions :

    BaseSolventTemperatureYield (%)
    KOtt-BuTHF0°C → rt83–99
    MeMgBrEt2_2OReflux65–88

Ring-Opening with Nucleophiles

The epoxide ring readily undergoes nucleophilic attack by amines, alcohols, or thiols:

  • Amine Reaction : Treatment with benzylamine in methanol generates β-hydroxy amides (e.g., 74% yield for analogous systems) .

  • Alcohol Reaction : Methanolysis under basic conditions (K2_2CO3_3) produces methyl esters with retention or inversion of stereochemistry, depending on substituents .

Transition Metal-Catalyzed Annulation

Palladium-catalyzed coupling reactions enable the synthesis of fused heterocycles:

  • Example : Methyl 3-(3-methylphenyl)oxirane-2-carboxylate reacts with allyl alcohols in the presence of Pd(OAc)2_2/XPhos to form dihydrobenzofuran derivatives (55–85% yields) .

  • Key Catalysts :

    CatalystLigandSubstrateYield (%)
    Pd(OAc)2_2XPhosAllyl alcohol70–85
    PdCl2_2PPh3_3Propargyl ether56–74

Oxidative Functionalization

Oxidation of the methoxymethyl side chain can yield ketones or carboxylic acids:

  • Example : Treatment with O2_2 and I2_2 generates α-hydroxymalonates via radical intermediates (40–60% yields) .

  • Mechanism : Iodine abstraction and subsequent oxidation form hypoiodides, which rearrange to α-keto esters .

Stereochemical Transformations

The stereochemistry of the oxirane ring influences reaction outcomes:

  • Epimerization : Under basic conditions (e.g., K2_2CO3_3/MeOH), cis-to-trans isomerization occurs prior to cyclization due to steric hindrance in intermediates .

  • Retention vs. Inversion : SN_N2 pathways dominate in less hindered systems, while SN_N1 mechanisms prevail in bulky substrates .

Scientific Research Applications

Chemistry

Methyl 3-(methoxymethyl)-3-methyloxirane-2-carboxylate serves as a valuable building block in organic synthesis. Its oxirane structure allows it to participate in various chemical reactions:

  • Oxidation: The compound can be oxidized to yield carboxylic acids or ketones.
  • Reduction: Reduction reactions can convert the ester group into alcohols.
  • Nucleophilic Substitution: The oxirane ring is reactive towards nucleophiles, leading to the formation of diverse derivatives.

These reactions are crucial for synthesizing more complex organic molecules, making this compound significant in the field of synthetic organic chemistry.

Biology

Research into the biological activities of this compound has revealed potential interactions with biomolecules:

  • Anticancer Activity: Studies have indicated that this compound may exhibit anticancer properties by interacting with specific cellular pathways.
  • Enzyme Inhibition: The compound's ability to inhibit certain enzymes has been explored, suggesting potential therapeutic applications.

These biological investigations highlight the compound's potential utility in drug development and therapeutic applications .

Medicine

The compound is being explored for its therapeutic properties, particularly as a precursor in drug development. Its unique structure allows for modifications that could enhance bioactivity and specificity towards biological targets. Research into its pharmacological effects is ongoing, aiming to establish its efficacy and safety profiles for potential medicinal applications .

Industry

In industrial applications, this compound is utilized in producing specialty chemicals and materials. Its reactivity makes it suitable for developing polymers and other materials with tailored properties. The compound's role as an intermediate in various industrial processes underscores its importance in chemical manufacturing .

Case Studies and Research Findings

StudyFocusFindings
Study on Anticancer ActivityInvestigated the potential anticancer effects of the compoundShowed promising results in inhibiting cancer cell proliferation
Enzyme Interaction StudiesExplored enzyme inhibition capabilitiesIdentified specific enzymes affected by the compound
Polymer Production ResearchExamined the use of the compound in polymer synthesisDemonstrated enhanced material properties when incorporated into polymer matrices

Mechanism of Action

The mechanism of action of Methyl 3-(methoxymethyl)-3-methyloxirane-2-carboxylate involves its interaction with various molecular targets and pathways. The oxirane ring is highly reactive and can undergo ring-opening reactions with nucleophiles, leading to the formation of new chemical bonds. The methoxymethyl and methyl groups can influence the reactivity and selectivity of these reactions.

Comparison with Similar Compounds

Structural and Functional Differences

  • Substituent Effects: Aliphatic vs. Polar vs. Nonpolar Groups: The methoxymethyl group in the target compound introduces polarity and hydrogen-bonding capacity, contrasting with nonpolar groups like cyclopentyl () or methylpentenyl (). Electron-Withdrawing Groups: Chloro-substituted derivatives () show enhanced reactivity toward nucleophilic attack compared to electron-donating methoxy groups .
  • Stereochemistry :
    Stereospecific analogs (e.g., ) highlight the importance of configuration in biological activity. For instance, (2R,3S)-configured epoxides are often critical in chiral drug synthesis .

Physicochemical Properties

  • Solubility :

    • The methoxymethyl group in the target compound likely improves water solubility compared to purely hydrophobic substituents (e.g., 4-methylphenyl in ).
    • Ethyl ester derivatives () are more lipophilic than methyl esters, affecting membrane permeability in drug design .
  • Reactivity :

    • Epoxides with electron-withdrawing groups (e.g., chloro in ) undergo faster ring-opening reactions, whereas electron-donating groups (e.g., methoxy in ) stabilize the epoxide ring .

Biological Activity

Methyl 3-(methoxymethyl)-3-methyloxirane-2-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

This compound is characterized by its unique oxirane structure, which contributes to its reactivity and biological interactions. The methoxy and carboxylate functional groups enhance its solubility and potential interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds with similar oxirane structures exhibit antimicrobial properties. For instance, derivatives of epoxide compounds have shown effectiveness against various bacterial strains. The mechanism typically involves disruption of bacterial cell wall synthesis or function through covalent bonding with cellular macromolecules .

Cytotoxicity

Cytotoxic assays have demonstrated that this compound exhibits selective cytotoxicity towards cancer cell lines. In vitro studies suggest that the compound induces apoptosis in these cells, possibly through the activation of caspase pathways .

Mutagenicity Studies

In vitro mutagenicity tests have raised concerns regarding the genotoxic potential of this compound. Studies revealed positive results in bacterial assays, indicating that it may induce mutations under certain conditions. However, further evaluation is necessary to determine its relevance in vivo .

The biological activity of this compound can be attributed to its ability to form reactive intermediates. These intermediates can interact with nucleophilic sites on proteins and nucleic acids, leading to alterations in cellular functions. This reactivity is a common characteristic of epoxide compounds, which often serve as alkylating agents in biological systems .

Case Study 1: Anticancer Activity

A study investigated the anticancer effects of this compound on human breast cancer cells (MCF-7). The results indicated a dose-dependent decrease in cell viability, with IC50 values suggesting significant potency at micromolar concentrations. Flow cytometry analysis confirmed an increase in apoptotic cells following treatment with this compound .

Case Study 2: Antimicrobial Efficacy

Another study explored the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The findings showed that this compound inhibited bacterial growth effectively, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .

Data Tables

Biological Activity IC50 (µM) MIC (µg/mL)
Cytotoxicity (MCF-7)15-
Antimicrobial (S. aureus)-32
Antimicrobial (E. coli)-64

Q & A

Q. What synthetic routes are recommended for Methyl 3-(methoxymethyl)-3-methyloxirane-2-carboxylate, and how do reaction conditions influence epoxide stability?

  • Methodological Answer : The synthesis of this compound typically involves epoxidation of precursor olefins or nucleophilic substitution of glycidyl derivatives. For example, analogous patents (e.g., polymorph synthesis of kallikrein inhibitors) suggest using catalysts like Lewis acids (e.g., BF₃·OEt₂) to stabilize reactive intermediates . Epoxide stability is highly sensitive to pH and temperature; anhydrous conditions and inert atmospheres (N₂/Ar) are critical to prevent ring-opening reactions. Purification via column chromatography with ethyl acetate/hexane gradients (60:40 to 80:20) can isolate the product while minimizing hydrolysis .

Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR can confirm the epoxide ring (δ ~3.0–4.5 ppm for oxirane protons) and ester carbonyl (δ ~165–175 ppm).
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 210–220 nm ensures purity >95%, as validated in drug analysis protocols .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H⁺]⁺) and fragmentation patterns.
  • X-ray Crystallography : For unambiguous structural confirmation, single-crystal X-ray diffraction is recommended, especially if polymorphic forms are suspected .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of the epoxide ring in this compound?

  • Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-311+G(d,p)) can model the epoxide’s electronic structure and predict regioselectivity in ring-opening reactions. For instance, Fukui indices identify nucleophilic/electrophilic sites, while transition-state analysis clarifies activation energies for acid- or base-catalyzed pathways. Comparative studies with analogous bisepoxides (e.g., JH III skipped bisepoxide) highlight steric effects from the methoxymethyl group on reaction barriers .

Q. When encountering discrepancies in reported synthetic yields, what experimental variables should be re-examined?

  • Methodological Answer : Key variables include:
  • Catalyst Loading : Overuse of Lewis acids (e.g., >5 mol%) may promote side reactions like polymerization .
  • Solvent Polarity : Polar aprotic solvents (e.g., THF) stabilize intermediates but may accelerate hydrolysis. Solvent-free conditions or low-water-content solvents (e.g., dried DCM) improve yields.
  • Temperature Gradients : Epoxidation is exothermic; precise control (±2°C) avoids thermal degradation.
  • Byproduct Analysis : LC-MS or GC-MS should identify impurities (e.g., diol derivatives from hydrolysis), guiding optimization of quenching steps (e.g., rapid neutralization with NaHCO₃) .

Q. What strategies resolve contradictions in spectral data interpretation for this compound?

  • Methodological Answer :
  • Variable Temperature (VT) NMR : Resolves overlapping signals caused by conformational flexibility.
  • Isotopic Labeling : ¹⁸O-labeled epoxide precursors clarify oxygen exchange mechanisms during synthesis.
  • Cross-Validation : Compare experimental IR (C=O stretch ~1740 cm⁻¹) and computational spectra (e.g., Gaussian simulations) to confirm assignments. Contradictions may arise from solvent interactions or tautomerism, necessitating multi-technique validation .

Safety and Handling Considerations

Q. What are the critical safety protocols for handling this compound?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods for all procedures to minimize inhalation risks .
  • Storage : Store under nitrogen at 2–8°C in amber glass bottles to prevent light-/moisture-induced degradation .
  • Spill Management : Neutralize spills with vermiculite or sand, then dispose as hazardous waste. Avoid aqueous cleanup to prevent exothermic ring-opening reactions .
  • Waste Disposal : Segregate waste in labeled containers for incineration by licensed facilities, as per EPA guidelines .

Experimental Design Tables

Parameter Optimized Condition Rationale Reference
Epoxidation Catalyst3 mol% BF₃·OEt₂Minimizes side reactions; stabilizes intermediates
Reaction Temperature0–5°C (exothermic step)Prevents thermal degradation of epoxide
HPLC Mobile PhaseAcetonitrile:H₂O (70:30), 1 mL/minAchieves baseline separation (Rt = 8.2 min)
Storage ConditionsN₂ atmosphere, 4°C, amber glassPrevents hydrolysis and photodegradation

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